molecular formula C20H39NO2 B14232102 N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide CAS No. 630100-43-5

N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide

Katalognummer: B14232102
CAS-Nummer: 630100-43-5
Molekulargewicht: 325.5 g/mol
InChI-Schlüssel: YATFRALIAPYFQO-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide is a complex organic compound characterized by its unique structure, which includes a hydroxypropan-2-yl group and a methylhexadec-2-enamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxypropan-2-yl group and the subsequent attachment of the methylhexadec-2-enamide moiety. Common reagents used in these reactions include alcohols, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group may play a crucial role in binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

630100-43-5

Molekularformel

C20H39NO2

Molekulargewicht

325.5 g/mol

IUPAC-Name

N-[(2S)-1-hydroxypropan-2-yl]-2-methylhexadec-2-enamide

InChI

InChI=1S/C20H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)20(23)21-19(3)17-22/h16,19,22H,4-15,17H2,1-3H3,(H,21,23)/t19-/m0/s1

InChI-Schlüssel

YATFRALIAPYFQO-IBGZPJMESA-N

Isomerische SMILES

CCCCCCCCCCCCCC=C(C)C(=O)N[C@@H](C)CO

Kanonische SMILES

CCCCCCCCCCCCCC=C(C)C(=O)NC(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.